4-chloro-3-methylphenethylamine
Overview
Description
4-Chloro-3-methylphenethylamine is an organic compound belonging to the phenethylamine class. It is characterized by a phenyl ring substituted with a chlorine atom at the fourth position and a methyl group at the third position, attached to an ethylamine chain. This compound is of interest due to its structural similarity to various biologically active phenethylamines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methylphenethylamine typically involves the chlorination of 3-methylphenethylamine. One common method is the electrophilic aromatic substitution reaction, where 3-methylphenethylamine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control is crucial to ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles like hydroxide or amine groups replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of 4-chloro-3-methylbenzaldehyde or 4-chloro-3-methylbenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Formation of 4-hydroxy-3-methylphenethylamine or 4-amino-3-methylphenethylamine.
Scientific Research Applications
4-Chloro-3-methylphenethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylphenethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of receptors like serotonin or dopamine receptors. The compound’s effects are mediated through the activation of intracellular signaling pathways, including the phosphatidylinositol-calcium second messenger system, which influences various physiological processes.
Comparison with Similar Compounds
4-Chloro-3-methylphenethylamine can be compared with other phenethylamine derivatives, such as:
Amphetamine: Known for its stimulant properties and use in treating attention deficit hyperactivity disorder (ADHD).
Methamphetamine: A potent central nervous system stimulant with high potential for abuse.
3,4-Methylenedioxyamphetamine (MDA): A psychoactive compound with entactogenic effects.
Uniqueness
The presence of both chlorine and methyl groups on the phenyl ring of this compound distinguishes it from other phenethylamines, potentially leading to unique pharmacological properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-7-6-8(4-5-11)2-3-9(7)10/h2-3,6H,4-5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNPFPFKBJLZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910400-04-3 | |
Record name | 2-(4-chloro-3-methylphenyl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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